dup-697

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DuP 697 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar la inhibición selectiva de COX-2 y sus efectos sobre la síntesis de prostaglandinas.

Biología: Investigado por su papel en la inhibición de COX-2 en varios sistemas biológicos, incluidos sus efectos sobre la inflamación y el dolor.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, cáncer y otras afecciones en las que COX-2 desempeña un papel importante.

Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

DuP 697 ejerce sus efectos al inhibir selectivamente la enzima COX-2, que es responsable de la conversión del ácido araquidónico en prostaglandinas. Esta inhibición reduce la producción de prostaglandinas proinflamatorias, lo que lleva a efectos antiinflamatorios, analgésicos y antipiréticos. Los objetivos moleculares y las vías implicadas incluyen la enzima COX-2 y las vías de señalización posteriores relacionadas con la inflamación y el dolor .

Análisis Bioquímico

Biochemical Properties

Dup-697 is a potent and time-dependent inhibitor of COX-2 . When tested on isolated recombinant enzymes, this compound is at least 50 times more potent in the inhibition of COX-2 than COX-1 . The IC50 values for human recombinant COX-2 are 80 and 40 nM at 5 and 10 minutes, respectively . This compound also attenuates the COX-1 inhibitory activity of non-selective COX inhibitors such as indomethacin .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the growth of K562 cells and primary Chronic Myeloid Leukemia (CML) cells, inducing apoptosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of COX-2, which plays a key role in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is a potent and time-dependent inhibitor of COX-2 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to be a potent inhibitor of paw swelling in nonestablished and established adjuvant arthritis in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of prostaglandins . It is a potent inhibitor of prostaglandin synthesis, which is a key process in inflammation .

Métodos De Preparación

DuP 697 se sintetiza mediante una serie de reacciones químicas que involucran la formación del anillo de tiofeno y reacciones de sustitución posteriores para introducir los grupos bromo, fluorofenilo y metilsulfonilfenilo. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

DuP 697 se somete a diversas reacciones químicas, entre ellas:

Oxidación: DuP 697 puede oxidarse bajo condiciones específicas, aunque las vías de reacción detalladas no están ampliamente documentadas.

Reducción: El compuesto puede sufrir reacciones de reducción, que afectan particularmente al grupo sulfonilo.

Sustitución: DuP 697 puede participar en reacciones de sustitución, especialmente las que involucran los grupos bromo y fluorofenilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

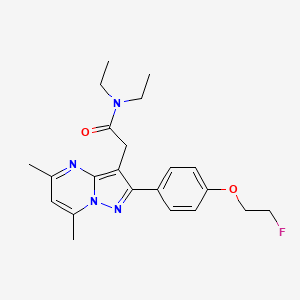

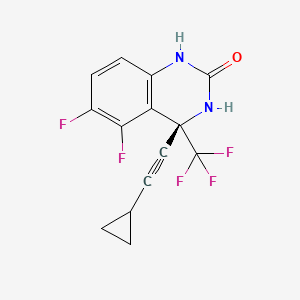

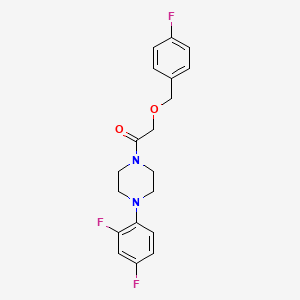

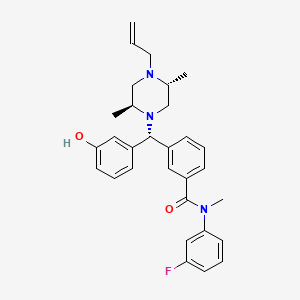

Comparación Con Compuestos Similares

DuP 697 es único entre los inhibidores de COX-2 debido a su alta selectividad y unión irreversible a la enzima COX-2. Entre los compuestos similares se incluyen:

Celecoxib: Otro inhibidor selectivo de COX-2 con propiedades antiinflamatorias y analgésicas similares pero con una estructura química diferente.

Rofecoxib: Un inhibidor de COX-2 que se retiró del mercado debido a efectos secundarios cardiovasculares.

Valdecoxib: Otro inhibidor de COX-2 con un mecanismo de acción similar, pero también retirado debido a problemas de seguridad.

La singularidad de DuP 697 radica en su inhibición irreversible de COX-2, lo que proporciona efectos prolongados en comparación con los inhibidores reversibles .

Propiedades

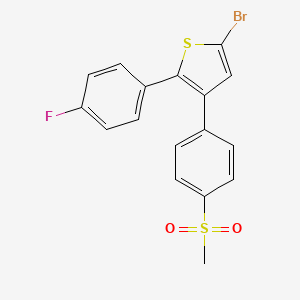

IUPAC Name |

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFTZWGGHJXZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236857 | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-94-4 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dup 697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

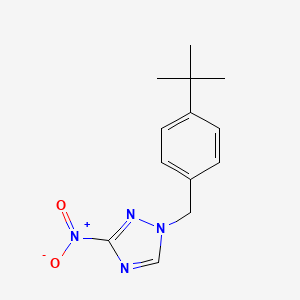

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)

![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)